5-(4-BOC-Aminophenyl)-3-cyanophenol

Description

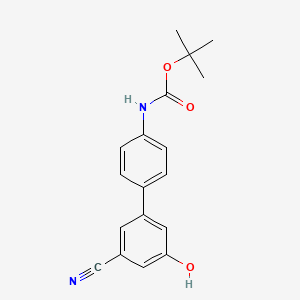

5-(4-BOC-Aminophenyl)-3-cyanophenol is a synthetic aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 3-position and a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 5-position. The BOC group (C₄H₉OC(O)-) serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . This compound is primarily utilized in pharmaceutical and materials science research as a precursor for bioactive molecules or polymer intermediates. Its molecular structure combines electron-withdrawing (cyano) and bulky protecting groups, influencing its reactivity, solubility, and thermal properties.

Properties

IUPAC Name |

tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-13(5-7-15)14-8-12(11-19)9-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAVRUAOUHNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-3-cyanophenol typically involves the following steps:

Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group.

Protection: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.

Cyanation: The nitro group is then reduced to an amine, followed by cyanation to introduce the cyano group.

Deprotection: Finally, the BOC group is removed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-3-cyanophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

(4-Boc-Aminophenyl)boronic Acid (CAS 380430-49-9)

- Structure: Shares the BOC-aminophenyl group but replaces the cyanophenol with a boronic acid (-B(OH)₂).

- Molecular Weight : 237.06 g/mol (vs. ~300–330 g/mol estimated for the target compound).

- Synthesis : Prepared via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in 1,4-dioxane/water under argon, yielding >95% purity after chromatography .

- Applications : Used in cross-coupling reactions for biaryl synthesis, contrasting with the target compound’s role in nucleophilic substitutions or polymerization.

3-Cyanophenol (CAS 873-62-1)

- Structure: Simpler analogue lacking the BOC-aminophenyl group.

- Physical Properties: Melting point 75–80°C, molecular weight 119.12 g/mol, and solubility in polar solvents (e.g., ethanol, acetone) .

- Safety : Classified as hazardous due to skin/eye irritation risks, necessitating stringent handling protocols .

Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1)

- Structure : Combines BOC and fluorenylmethyloxycarbonyl (Fmoc) protecting groups on a phenylalanine backbone.

- Molecular Weight: 502.56 g/mol, significantly higher due to the amino acid framework.

- Applications : Used in solid-phase peptide synthesis, highlighting the versatility of BOC protection in complex biomolecules .

Functional Analogues

4-Benzyloxy-3-chlorophenylboronic Acid

- Structure : Features a benzyloxy (-OCH₂C₆H₅) and chloro (-Cl) substituents on a boronic acid-containing aryl ring.

- Reactivity: The boronic acid enables Suzuki couplings, whereas the cyano group in the target compound favors nucleophilic additions or cyclizations .

4-Cyanophenol Derivatives

- Examples: 4-Cyanophenol-2,3,5,6-d₄ (deuterated form) and 4-hydroxybenzonitrile.

- Properties : Higher symmetry and isotopic labeling (in deuterated forms) enhance utility in NMR studies or kinetic isotope effect analyses .

Comparative Data Table

Key Research Findings

Synthetic Flexibility: The BOC group in this compound enables selective deprotection, a critical feature for stepwise synthesis of multifunctional molecules .

Solubility Trends: Bulky substituents (e.g., BOC) reduce aqueous solubility compared to 3-cyanophenol, necessitating organic solvents (e.g., DMF, THF) for reactions .

Thermal Stability : BOC-protected compounds generally exhibit higher thermal stability (>150°C) than unprotected amines, aligning with observations in related boronic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.